molecular formula C10H20N2O B1519391 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine CAS No. 936940-10-2

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine

Cat. No.: B1519391
CAS No.: 936940-10-2
M. Wt: 184.28 g/mol
InChI Key: ZKCIECGBLAHYON-UHFFFAOYSA-N
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Description

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an isobutyryl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-carboxylic acid with isobutyryl chloride in the presence of a suitable base, such as triethylamine, to form the isobutyryl derivative. The resulting compound is then reacted with methylamine to introduce the methanamine group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in the modulation of enzyme activity.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(1-Isobutyrylpiperidin-3-Yl)Methanamine can be compared with other similar compounds, such as 1-(1-Isobutyrylpiperidin-4-yl)methanamine and 1-(1-Isobutylpyrrolidin-3-yl)methanamine. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of atoms and its resulting chemical properties.

List of Similar Compounds

  • 1-(1-Isobutyrylpiperidin-4-yl)methanamine

  • 1-(1-Isobutylpyrrolidin-3-yl)methanamine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-4-9(6-11)7-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIECGBLAHYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236473
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-10-2
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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